Physicochemical properties of 2-Benzyl-2,6-diazaspiro[3.4]octane
Physicochemical properties of 2-Benzyl-2,6-diazaspiro[3.4]octane
An In-depth Technical Guide to the Physicochemical Properties of 2-Benzyl-2,6-diazaspiro[3.4]octane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their unique three-dimensional conformations, which can impart favorable pharmacological properties. The 2,6-diazaspiro[3.4]octane framework, in particular, offers a versatile platform for the design of novel therapeutic agents. This technical guide provides a detailed examination of the core physicochemical properties of 2-Benzyl-2,6-diazaspiro[3.4]octane, a key analog in this series. We present a comprehensive overview of its fundamental characteristics and outline detailed, field-proven experimental protocols for their determination. This document is intended to serve as a practical resource for researchers engaged in the synthesis, evaluation, and application of this and related compounds in drug discovery and development.
Introduction: The Significance of the 2,6-Diazaspiro[3.4]octane Scaffold
The strategic incorporation of spirocyclic systems into drug candidates has been shown to enhance metabolic stability, improve aqueous solubility, and provide novel intellectual property. The 2,6-diazaspiro[3.4]octane core, a bioisostere of commonly used piperazine and morpholine moieties, presents a unique conformational rigidity that can lead to improved target engagement and selectivity.[1] The benzyl-substituted analog, 2-Benzyl-2,6-diazaspiro[3.4]octane, serves as a foundational building block for the elaboration of more complex derivatives and has been featured in the development of potent antitubercular agents.[2] A thorough understanding of its physicochemical properties is therefore paramount for its effective utilization in medicinal chemistry campaigns.
Core Physicochemical Properties of 2-Benzyl-2,6-diazaspiro[3.4]octane
A summary of the key physicochemical properties of 2-Benzyl-2,6-diazaspiro[3.4]octane is presented in the table below. While experimentally determined values for some properties are not publicly available, we provide a combination of known data and computed estimates to guide initial experimental design.
| Property | Value | Source |
| Molecular Formula | C13H18N2 | [3][] |
| Molecular Weight | 202.30 g/mol | [][5] |
| CAS Number | 1194375-87-5 | [3] |
| Appearance | (Not specified, typically a solid or oil) | |
| pKa | (Estimated 8-10 for the secondary amine) | |
| logP | (Estimated 1.5-2.5) | [5] |
| Aqueous Solubility | (Expected to be low to moderate) |
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 2-Benzyl-2,6-diazaspiro[3.4]octane. These protocols are designed to be self-validating and are grounded in established analytical techniques.
Determination of pKa by Potentiometric Titration
The pKa, or acid dissociation constant, is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. For 2-Benzyl-2,6-diazaspiro[3.4]octane, the pKa of the secondary amine in the pyrrolidine ring is of primary interest.
Experimental Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Protocol:
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Preparation of Solutions:
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Prepare a 0.1 M potassium chloride (KCl) solution by dissolving 0.7455 g of KCl in 100 mL of deionized water.
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Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.
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Sample Preparation:
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Accurately weigh approximately 5 mg of 2-Benzyl-2,6-diazaspiro[3.4]octane.
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Dissolve the compound in 50 mL of the 0.1 M KCl solution in a thermostatted titration vessel.
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Use a calibrated pH electrode to measure the initial pH of the solution. Adjust the pH to approximately 2.0 with the 0.1 M HCl solution.
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Titration:
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Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.05 mL) of the titrant.
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Record the pH of the solution after each addition, allowing the reading to stabilize.
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Data Analysis:
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Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
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The equivalence point is the point of maximum slope on the curve. This can be determined from the first derivative of the titration curve.
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The pKa is equal to the pH at the half-equivalence point.
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Determination of logP by the Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable method for logP determination.
Experimental Workflow:
Caption: Workflow for logP determination by the shake-flask method.
Detailed Protocol:
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Preparation of Phases:
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Prepare a phosphate buffer solution at a physiologically relevant pH (e.g., 7.4).
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Pre-saturate n-octanol with the buffer and the buffer with n-octanol by shaking them together overnight and then separating the layers.
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Partitioning:
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Prepare a stock solution of 2-Benzyl-2,6-diazaspiro[3.4]octane in the pre-saturated n-octanol.
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In a series of vials, add a known volume of the pre-saturated n-octanol stock solution and a known volume of the pre-saturated buffer.
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Shake the vials at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24 hours).
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Analysis:
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Centrifuge the vials to ensure complete separation of the two phases.
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Carefully sample both the n-octanol and the aqueous layers.
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Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
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The logP is the logarithm of P.
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Determination of Aqueous Solubility
Aqueous solubility is a critical property that affects a drug's bioavailability. Poor solubility can be a major hurdle in drug development.
Experimental Workflow:
Caption: Workflow for aqueous solubility determination.
Detailed Protocol:
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Equilibration:
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Add an excess amount of solid 2-Benzyl-2,6-diazaspiro[3.4]octane to a vial containing a buffered aqueous solution (e.g., pH 7.4).
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Seal the vial and shake or stir the suspension at a constant temperature (e.g., 25 °C) for at least 24 hours to ensure that equilibrium is reached.
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Analysis:
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Filter the suspension through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.
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Dilute the filtrate with a suitable solvent if necessary.
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Quantify the concentration of the dissolved compound in the filtrate using a calibrated analytical method, such as HPLC-UV.
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The measured concentration represents the aqueous solubility of the compound under the experimental conditions.
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Conclusion
The physicochemical properties of 2-Benzyl-2,6-diazaspiro[3.4]octane are fundamental to its application in drug discovery. This guide has provided a comprehensive overview of its key attributes and detailed experimental protocols for their determination. By following these methodologies, researchers can generate high-quality, reliable data to inform the design and optimization of novel therapeutics based on this promising spirocyclic scaffold. The insights gained from a thorough physicochemical characterization will undoubtedly accelerate the translation of these compounds from the laboratory to the clinic.
References
-
2a biotech. 2-BENZYL-2,6-DIAZASPIRO[3.4]OCTANE. [Link]
-
PubChem. 2-methyl-6-benzyl-2,6-Diazaspiro[3.4]octane. [Link]
-
ResearchGate. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. [Link]
-
Royal Society of Chemistry. Facile synthesis of 2-azaspiro[3.4]octane. [Link]
-
PubMed Central. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. [Link]
-
ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]
-
MDPI. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [Link]
-
ResearchGate. Facile synthesis of 2-azaspiro[3.4]octane. [Link]
-
PubChem. 1-Benzyl-1,6-diazaspiro[3.4]octane. [Link]
-
PubChem. Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. [Link]
